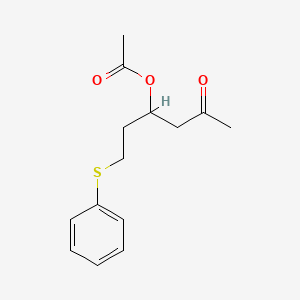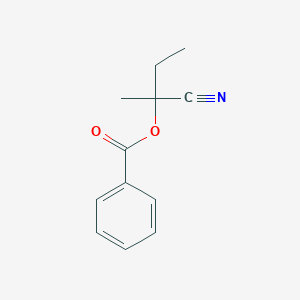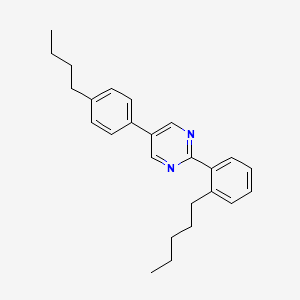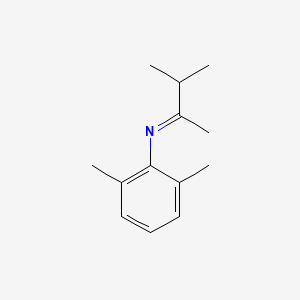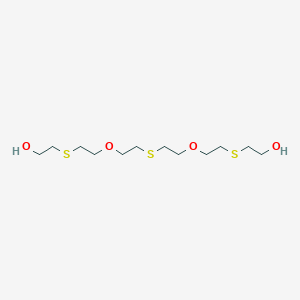
6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol is an organic compound with the molecular formula C12H26O4S3. It contains a total of 45 atoms: 26 hydrogen atoms, 12 carbon atoms, 4 oxygen atoms, and 3 sulfur atoms . The compound features a unique structure with multiple ether and sulfide groups, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of 6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of ether and sulfide bonds. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide groups to thiols.
Substitution: The ether and sulfide groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of ether and sulfide groups in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism by which 6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol exerts its effects involves interactions with molecular targets through its ether and sulfide groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug delivery systems, the compound can enhance the solubility and stability of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol can be compared with similar compounds such as 3,6,9,12,15-pentaoxaheptadecane-1,17-diol. While both compounds contain multiple ether groups, the presence of sulfide groups in this compound adds unique chemical properties that can be advantageous in certain applications.
Eigenschaften
CAS-Nummer |
86218-79-3 |
|---|---|
Molekularformel |
C12H26O4S3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethylsulfanyl]ethoxy]ethylsulfanyl]ethanol |
InChI |
InChI=1S/C12H26O4S3/c13-1-7-17-9-3-15-5-11-19-12-6-16-4-10-18-8-2-14/h13-14H,1-12H2 |
InChI-Schlüssel |
XKHKXVFJLCVBPV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCOCCSCCOCCSCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


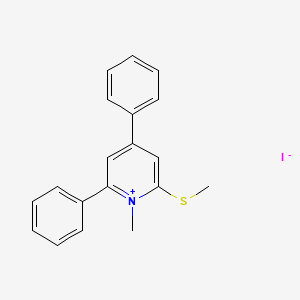
![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)

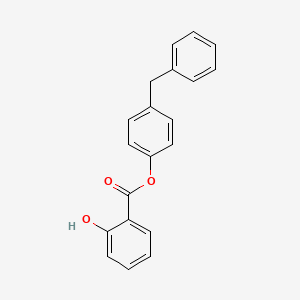
![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
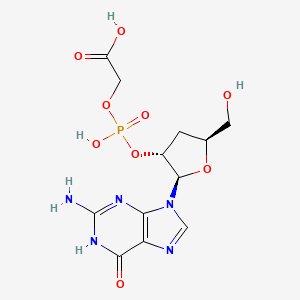
![3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14413530.png)
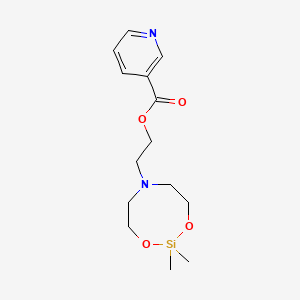
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
![2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14413543.png)
